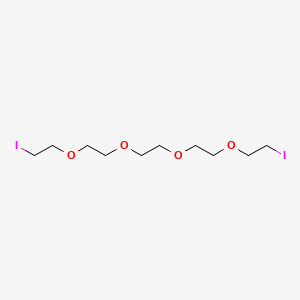

1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Description

Structural Features and Chemical Significance of the Polyether Diiodide Moiety

The structure of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane consists of a ten-carbon backbone interspersed with four oxygen atoms, forming a tetraethylene glycol core. The terminal carbons are each bonded to an iodine atom. This combination of a flexible, hydrophilic polyether chain and reactive terminal iodide groups imparts significant chemical utility to the molecule.

The polyether backbone, composed of repeating ethyleneoxy units (–CH₂CH₂O–), provides solubility in a range of organic solvents and can influence the conformational properties of molecules synthesized from it. The four ether oxygen atoms can also act as hydrogen bond acceptors, potentially influencing intermolecular interactions.

The true chemical significance of this molecule, however, lies in the terminal carbon-iodine (C-I) bonds. Iodine is an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile replacement of the iodine atoms with a wide variety of other functional groups. This makes this compound a versatile building block for introducing the tetraoxatetradecane spacer into larger molecular architectures. The relatively long and flexible nature of this spacer can be crucial in the design of molecules where specific spatial arrangements of functional groups are required.

Overview of Research Trajectories for this compound

Research involving this compound and similar oligoethylene glycol dihalides primarily focuses on their application as precursors in organic synthesis. The high reactivity of the terminal iodides makes them ideal starting materials for the synthesis of macrocyclic compounds, such as crown ethers and their aza-analogs. In these reactions, the diiodide can react with a variety of dinucleophiles, such as diols, dithiols, or diamines, in a cyclization reaction to form a ring structure. The polyether chain of the diiodide becomes incorporated into the final macrocycle, where it can play a key role in cation binding and molecular recognition.

Furthermore, the diiodide can be converted into other bifunctional derivatives of the tetraoxatetradecane chain. For example, displacement of the iodides with azide (B81097) ions would yield the corresponding diazide, a useful precursor for "click chemistry" reactions. Similarly, reaction with primary amines would lead to the formation of diamines, which are themselves valuable building blocks in polymer and coordination chemistry.

Historical Context of Polyethylene (B3416737) Glycol (PEG) Based Halogenated Ethers in Organic Synthesis

The development and use of halogenated ethers based on polyethylene glycol (PEG) are intrinsically linked to the broader history of PEG chemistry. Polyethylene glycol itself was first synthesized in the mid-19th century. However, its widespread application in organic synthesis and other fields began in the 20th century with the commercial availability of PEGs of various chain lengths.

Initially, the focus was on the properties of the unmodified PEG chain, such as its solubility and biocompatibility. As the field of organic synthesis advanced, chemists began to explore the functionalization of the terminal hydroxyl groups of PEG. This led to the development of a wide range of PEG derivatives, including halogenated PEGs.

The introduction of halogens, such as chlorine, bromine, and iodine, at the termini of the PEG chain provided chemists with a versatile handle for further chemical transformations. These halogenated PEGs proved to be particularly useful in the synthesis of macrocyclic polyethers, famously known as crown ethers, which were discovered by Charles Pedersen in the 1960s. The Williamson ether synthesis, a classic reaction in organic chemistry, was a key method employed for this purpose, where a dihalide would react with a diol under basic conditions to form the cyclic ether.

Over time, the use of halogenated PEGs has expanded beyond macrocycle synthesis. They have been employed as linkers in the synthesis of block copolymers, as components of functionalized surfaces, and in the development of drug delivery systems. The ability to precisely control the length of the PEG chain and the nature of the terminal halide has made these compounds indispensable tools for the modern organic chemist.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀I₂O₄ |

| Molecular Weight | 458.07 g/mol |

| IUPAC Name | 1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |

| CAS Number | 76871-59-5 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Data sourced from PubChem.

Properties

CAS No. |

76871-59-5 |

|---|---|

Molecular Formula |

C10H20I2O4 |

Molecular Weight |

458.07 g/mol |

IUPAC Name |

1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |

InChI |

InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 |

InChI Key |

NXLQQELARJONOU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCI)OCCOCCI |

Origin of Product |

United States |

Synthetic Methodologies for 1,14 Diiodo 3,6,9,12 Tetraoxatetradecane

Laboratory-Scale Synthetic Routes and Optimization

The common laboratory-scale syntheses of 1,14-diiodo-3,6,9,12-tetraoxatetradecane are designed to be efficient and high-yielding. Optimization of these routes involves careful consideration of precursors, reagents, and reaction conditions to maximize the conversion to the desired diiodinated product while minimizing side reactions and simplifying purification.

Preparation via Halogen Exchange Reactions (e.g., Finkelstein Reaction)

A prevalent and effective method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically bromide or chloride, for iodide. The reaction is driven to completion by the precipitation of the insoluble sodium bromide or chloride in an acetone (B3395972) solvent system, a classic application of Le Châtelier's principle.

The choice of precursor is critical for a successful Finkelstein reaction. The most commonly employed precursor for this synthesis is 1,14-dibromo-3,6,9,12-tetraoxatetradecane. This dibrominated compound is readily available and serves as an excellent substrate for the halogen exchange. The carbon-bromine bond is sufficiently labile to be displaced by the iodide nucleophile under relatively mild conditions. Analogous dichlorinated precursors can also be used, though the carbon-chlorine bond is generally stronger, potentially requiring more forcing reaction conditions.

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Molecular Formula | Notes |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | C10H20Br2O4 | Most common and effective precursor for the Finkelstein reaction. |

| 1,14-Dichloro-3,6,9,12-tetraoxatetradecane | C10H20Cl2O4 | An alternative precursor, may require more stringent reaction conditions due to stronger C-Cl bonds. |

Sodium iodide (NaI) is the iodinating agent of choice for the Finkelstein reaction in this context. Its high solubility in acetone, in contrast to the low solubility of the resulting sodium bromide or sodium chloride, is the key to driving the reaction to completion. The efficacy of the iodinating agent is dependent on its purity and anhydrous nature, as the presence of water can interfere with the reaction. A molar excess of sodium iodide is typically used to ensure complete conversion of the dibrominated precursor.

Acetone is the preferred solvent for this transformation due to its ability to dissolve sodium iodide while precipitating the less soluble sodium bromide or chloride. The reaction is typically carried out under reflux conditions to increase the reaction rate. Careful control of the reaction temperature and time is necessary to ensure complete conversion without promoting side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material. Upon completion, the precipitated sodium salt is removed by filtration, and the desired product is isolated from the filtrate after removal of the solvent.

Table 2: Typical Reaction Parameters for the Finkelstein Synthesis

| Parameter | Condition | Purpose |

| Iodinating Agent | Sodium Iodide (NaI) | Provides the iodide nucleophile. |

| Solvent | Anhydrous Acetone | Solubilizes NaI, precipitates NaBr/NaCl, driving the reaction forward. |

| Temperature | Reflux (~56 °C) | Increases the rate of reaction. |

| Reaction Time | Monitored by TLC | Ensures complete conversion of the starting material. |

| Work-up | Filtration and solvent evaporation | Separates the product from the precipitated salt and the solvent. |

Alternative Synthetic Pathways from Polyethylene (B3416737) Glycol Derivatives

An alternative approach to synthesizing this compound starts from a readily available and often more economical polyethylene glycol derivative. This pathway typically involves a two-step process: activation of the terminal hydroxyl groups followed by nucleophilic substitution with an iodide source.

Pentaethylene glycol, also known as 3,6,9,12-tetraoxatetradecane-1,14-diol, is a common starting material for this alternative synthesis. The terminal hydroxyl groups of pentaethylene glycol are not good leaving groups for direct nucleophilic substitution. Therefore, they must first be converted into a more reactive functional group, such as a tosylate or mesylate.

The diol is typically reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding ditosylate. This intermediate, pentaethylene glycol di-p-tosylate, is then susceptible to nucleophilic attack by an iodide ion. The subsequent reaction of the ditosylate with an iodide source, such as sodium iodide, in a suitable solvent like acetone or dimethylformamide (DMF), yields the desired this compound. This method offers flexibility as the intermediate ditosylate can be isolated and purified before the final iodination step.

Table 3: Two-Step Synthesis from Pentaethylene Glycol

| Step | Reagents | Intermediate/Product | Purpose |

| 1 | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pentaethylene glycol di-p-tosylate | Converts hydroxyl groups into good leaving groups (tosylates). |

| 2 | Sodium Iodide (NaI), Acetone or DMF | This compound | Displaces the tosylate groups with iodide via nucleophilic substitution. |

Multistep Syntheses Involving Dichloride Intermediates

A prominent and efficient route to synthesize this compound involves a two-step process starting from the corresponding diol, 3,6,9,12-tetraoxatetradecane-1,14-diol. The initial step is the conversion of the diol to its dichloride analogue, 1,14-dichloro-3,6,9,12-tetraoxatetradecane. This intermediate is then subjected to a halogen exchange reaction to yield the final diiodo product.

The key transformation in this multistep synthesis is the Finkelstein reaction. wikipedia.orgbyjus.com This classic SN2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orgiitk.ac.in The reaction's success hinges on Le Châtelier's principle; the precipitation of the insoluble sodium chloride (NaCl) in a solvent like acetone drives the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org

Step 1: Dichlorination (Not detailed as per instructions)

Step 2: Finkelstein Reaction Cl-(CH₂CH₂O)₄-CH₂CH₂-Cl + 2 NaI → I-(CH₂CH₂O)₄-CH₂CH₂-I + 2 NaCl(s)

Key parameters influencing the Finkelstein reaction include the choice of solvent, temperature, and the concentration of reactants. Acetone is a commonly used solvent due to its ability to dissolve sodium iodide while precipitating the resulting sodium chloride. wikipedia.orgiitk.ac.in Other polar aprotic solvents may also be employed. The reaction is typically carried out under reflux to ensure a reasonable reaction rate.

Table 1: Key Parameters of the Finkelstein Reaction for the Synthesis of this compound

| Parameter | Typical Condition | Rationale |

| Starting Material | 1,14-Dichloro-3,6,9,12-tetraoxatetradecane | Precursor for halogen exchange. |

| Reagent | Sodium Iodide (NaI) | Source of iodide ions. wikipedia.org |

| Solvent | Acetone | Solubilizes NaI, precipitates NaCl. wikipedia.org |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | Several hours | To ensure complete conversion. |

Considerations for Scalable Synthesis and Industrial Relevance

The industrial production of this compound necessitates careful consideration of several factors to ensure an efficient, cost-effective, and safe process. While specific industrial applications for this particular compound are not extensively documented in publicly available literature, its structural motifs—a flexible polyether chain capped with reactive iodo groups—suggest its potential utility as a cross-linking agent, a precursor for the synthesis of more complex molecules, or as a component in polymer chemistry. Haloalkanes, in general, find broad commercial use as flame retardants, refrigerants, solvents, and pharmaceuticals. wikipedia.org Their reactivity makes them valuable intermediates in organic synthesis. wikipedia.orgstudypug.com

For the scalable synthesis of this compound via the Finkelstein reaction, the following points are crucial:

Raw Material Sourcing and Cost: The economic viability of the process is heavily dependent on the cost and availability of the starting materials, namely 1,14-dichloro-3,6,9,12-tetraoxatetradecane and sodium iodide.

Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry is essential to maximize yield and minimize byproduct formation. Continuous flow reactors could be considered for larger scale production to improve heat and mass transfer, and to enhance safety and control.

Solvent Recovery and Recycling: Acetone, the typical solvent, is volatile and flammable. An industrial process would require an efficient solvent recovery and recycling system to minimize costs and environmental impact.

Product Isolation and Purification: On a large scale, the filtration of the precipitated sodium chloride and the subsequent purification of the product need to be efficient and scalable.

Waste Management: The disposal of the sodium chloride byproduct and any solvent waste must comply with environmental regulations.

Purification and Isolation Techniques for this compound

The purity of this compound is paramount for its subsequent applications. After the completion of the synthesis reaction, a systematic purification process is employed to remove unreacted starting materials, byproducts, and the solvent.

The initial step in the work-up typically involves the removal of the precipitated sodium chloride by filtration. The filtrate, containing the desired product dissolved in the reaction solvent, is then concentrated under reduced pressure to remove the bulk of the solvent.

Further purification is generally achieved through one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: For a higher degree of purification, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate eluent (solvent or mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, allowing for their separation.

Table 2: Common Purification Techniques for this compound

| Technique | Description | Key Considerations |

| Filtration | Removal of precipitated NaCl. | Selection of appropriate filter medium. |

| Evaporation | Removal of the reaction solvent. | Use of a rotary evaporator for efficiency. |

| Recrystallization | Purification of the solid product. | Selection of a suitable solvent system. |

| Column Chromatography | High-purity separation. | Choice of stationary phase and eluent. |

The final isolated product should be characterized to confirm its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformation Pathways of 1,14 Diiodo 3,6,9,12 Tetraoxatetradecane

Redox Chemistry of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

The redox chemistry of this compound is a critical aspect of its reactivity, allowing for its conversion into other useful building blocks. The terminal iodides can be either reduced to yield the corresponding diol or potentially oxidized, although the latter is less common and can involve the polyether backbone.

Reduction to Polyether Diols (e.g., 1,14-Dihydroxy-3,6,9,12-tetraoxatetradecane)

The reduction of the terminal iodo groups in this compound to hydroxyl groups affords 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane, a valuable polyether diol. This transformation is a standard functional group conversion in organic synthesis. While specific literature detailing the reduction of this exact di-iodo compound is not abundant, the reaction can be inferred from standard organic chemistry principles and analogous reactions with similar alkyl halides.

Commonly, such reductions are achieved through nucleophilic substitution reactions where the iodide is displaced by a hydroxide (B78521) or a protected hydroxyl group. For instance, reaction with a hydroxide source like sodium hydroxide or potassium hydroxide in a suitable solvent could yield the diol. However, to avoid competing elimination reactions, a two-step process is often preferred. This might involve, for example, conversion to a diacetate followed by hydrolysis.

An analogous synthetic pathway for creating α,ω-diamino poly(ethylene glycols) (PEGs) from α,ω-dihydroxy PEGs involves a mesylate intermediate. The diol is first converted to a dimesylate, which is then displaced by an azide (B81097), followed by reduction to the amine. nih.govresearchgate.net This highlights a common strategy for functional group interconversion at the terminus of a polyether chain, which could be conceptually reversed for the conversion of a di-iodo compound to a diol, for example, by conversion to a diazide and subsequent hydrolysis or other transformation to the diol.

The resulting 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane is a key intermediate for the synthesis of various polymers and macrocycles.

Oxidation Reactions and Formation of Oxidized Derivatives

The oxidation of this compound can be complex, as both the terminal functional groups and the polyether backbone are susceptible to oxidation under various conditions. The ether linkages within the poly(ethylene glycol) (PEG) chain are known to be sites of oxidative degradation. nsf.gov

Studies on the oxidative degradation of PEG, a structural analogue, indicate that oxidation often initiates at the carbon atoms adjacent to the ether oxygens. nsf.govresearchgate.net This can lead to chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. nih.govbohrium.com The mechanism is thought to involve the formation of hydroperoxide intermediates. nsf.gov Therefore, harsh oxidation of this compound would likely lead to the degradation of the polyether chain.

More controlled oxidation could potentially target the carbon atoms bearing the iodo groups, leading to the formation of aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. However, the high reactivity of the ether linkages makes such selective oxidation challenging. In some cases, thioether-functionalized PEGs have been designed to be oxidation-sensitive, where the thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone, leading to changes in the polymer's properties. acs.org This suggests that while the polyether backbone is generally susceptible to oxidation, tailored structures can be designed for specific oxidative transformations.

Cyclization and Macrocyclization Reactions

This compound is a key precursor for the synthesis of various macrocyclic structures due to its flexible polyether chain and reactive terminal iodo groups. These reactions are fundamental in the field of supramolecular chemistry.

Synthesis of Macrocyclic Polyethers and Crown Ether Analogues

The reaction of α,ω-dihalogenated oligo(ethylene glycols) with various nucleophiles is a well-established method for the synthesis of macrocyclic polyethers, including crown ethers. nih.govjetir.orgnih.gov this compound, with its 14-atom backbone containing four ether oxygens, is an ideal starting material for the synthesis of crown ether analogues.

For example, reaction with a diol, such as catechol, under basic conditions can lead to the formation of a dibenzo-crown ether analogue. The Williamson ether synthesis is the cornerstone of this approach, where the alkoxide generated from the diol acts as a nucleophile, displacing the iodide ions in a double substitution reaction to close the ring.

Formation of Complex Macrocyclic Architectures (e.g., with Diaminomaleonitriles, Bibenzimidazoles)

The versatility of this compound extends to the synthesis of more complex macrocyclic architectures incorporating heteroatoms other than oxygen. For instance, reaction with bifunctional nitrogen nucleophiles can lead to the formation of aza-crown ethers and other intricate macrocycles.

While specific reactions with diaminomaleonitrile (B72808) and bibenzimidazoles are not extensively documented for this particular di-iodo compound, analogous reactions with other diamines are common. The reaction of diaminomaleonitrile with aldehydes is known to produce monoimines, which are precursors to various heterocyclic systems and polymers. mdpi.com It is conceivable that this compound could react with such nitrogen-based nucleophiles to form novel macrocycles with embedded imine or other nitrogen-containing functionalities.

The general principle involves the nucleophilic attack of the amine groups on the terminal electrophilic carbons of the di-iodo compound, leading to the formation of a macrocycle. The specific conditions would need to be optimized to favor the desired cyclization product.

High-Dilution Techniques and Template Effects in Macrocyclization

A significant challenge in macrocyclization is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the macrocycle, reactions are often carried out under high-dilution conditions. This principle relies on the fact that at very low concentrations, the probability of the two ends of the same molecule encountering each other is higher than the probability of two different molecules reacting.

Another powerful strategy to promote macrocyclization is the use of a template effect. taylorfrancis.com In this approach, a cation or a neutral molecule is used to pre-organize the linear precursor into a conformation that facilitates ring closure. For the synthesis of crown ethers from oligo(ethylene glycol) derivatives, alkali metal cations are often used as templates. The oxygen atoms of the polyether chain can coordinate with the cation, holding the reactive ends of the molecule in proximity and thus promoting intramolecular cyclization. nih.govbham.ac.uk This templated synthesis is a cornerstone of crown ether chemistry and is highly applicable to reactions involving this compound.

Structural Elucidation and Advanced Spectroscopic Analysis of 1,14 Diiodo 3,6,9,12 Tetraoxatetradecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane, providing unambiguous evidence of its carbon-hydrogen framework.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of methylene (B1212753) protons in the polyether chain. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) reveals a symmetrical structure. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 3.76 | Triplet | 7.0 | 4H | -CH₂-CH₂-I |

| 3.74-3.61 | Multiplet | - | 12H | -O-CH₂-CH₂-O- |

| 3.26 | Triplet | 7.0 | 4H | -CH₂-I |

The ¹³C NMR spectrum provides complementary information, showing five distinct signals that correspond to the five chemically non-equivalent sets of carbon atoms in the molecule's symmetrical structure. rsc.org

The carbon atom directly bonded to iodine (-CH₂-I) is found furthest upfield at approximately 3.0 ppm due to the heavy atom effect of iodine. rsc.org The other four signals, corresponding to the methylene carbons of the polyether backbone, appear in the typical ether region (70-72.2 ppm). rsc.org The specific assignments are based on the expected electronic environments, with the carbon adjacent to the iodinated carbon appearing at 72.2 ppm and the central carbons appearing at 70.9, 70.8, and 70.4 ppm. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 72.2 | -CH₂-CH₂-I |

| 70.9 | -O-CH₂-CH₂-O- |

| 70.8 | -O-CH₂-CH₂-O- |

| 70.4 | -O-CH₂-CH₂-O- |

| 3.0 | -CH₂-I |

While specific NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) data for this compound are not widely published, these techniques are invaluable for understanding the conformational dynamics of flexible molecules like polyethers.

COSY: A COSY experiment would confirm the ¹H NMR assignments by showing correlations between adjacent methylene groups. For instance, the triplet at 3.26 ppm (-CH₂-I) would show a cross-peak with the triplet at 3.76 ppm (-CH₂-CH₂-I), confirming their connectivity through scalar coupling.

NOESY: A NOESY experiment provides information about through-space proximity of protons. For a flexible chain like this, NOESY can help determine preferred solution-state conformations. Oligo(ethylene glycol) chains are known to adopt various conformations, including helical and zig-zag structures, depending on the solvent and temperature. harvard.eduresearchgate.net NOESY could reveal interactions between non-adjacent methylene groups, providing clues to the folding of the polyether backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₂₀I₂O₄, corresponding to a molecular weight of 458.07 g/mol . cdnsciencepub.com

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as an adduct with a cation, such as sodium. The calculated mass for the sodiated adduct [C₁₀H₂₀I₂O₄Na]⁺ has been reported, confirming the compound's identity. rsc.org

Under higher energy ionization methods like Electron Impact (EI), the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways for polyethers involve the cleavage of C-O and C-C bonds within the backbone, leading to a series of fragment ions separated by 44 Da, corresponding to the loss of ethylene (B1197577) oxide (C₂H₄O) units. nih.govchemguide.co.uk Additional characteristic fragments would arise from the cleavage of the C-I bond and alpha-cleavage adjacent to the ether oxygen atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀I₂O₄ |

| Molecular Weight | 458.07 g/mol |

| Observed Ion (ESI+) | [M+Na]⁺ |

| Expected Fragmentation | Cleavage of C-O, C-C, and C-I bonds |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of the ether linkages and the alkyl chain.

The most prominent feature would be a strong, broad absorption band in the region of 1150-1085 cm⁻¹, which is characteristic of the C-O-C stretching vibration of the ether groups. davuniversity.orgescholarship.org The spectrum would also show strong C-H stretching vibrations from the methylene groups in the 2960-2850 cm⁻¹ region. davuniversity.org The C-I stretching vibration would be observed in the far-infrared region, typically between 600 and 500 cm⁻¹, confirming the presence of the terminal iodo groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretch | Alkane (CH₂) |

| 1470-1450 | C-H Bend | Alkane (CH₂) |

| 1150-1085 | C-O-C Stretch | Ether |

| 600-500 | C-I Stretch | Iodoalkane |

X-ray Crystallography of Co-crystals and Complexed Structures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself has not been reported, the flexible polyether backbone and terminal iodine atoms make it an interesting candidate for forming co-crystals and complexes. rsc.org

The four ether oxygen atoms can act as Lewis bases, coordinating to metal cations. It is well-established that open-chain polyethers can wrap around metal ions like sodium and potassium, forming stable crystalline complexes. rsc.org An X-ray crystallographic study of such a complex would reveal the specific conformation adopted by the polyether chain to optimize coordination with the cation.

Furthermore, the terminal iodine atoms are capable of forming halogen bonds, which are non-covalent interactions that can be used to direct the assembly of molecules into a specific crystal lattice. nih.gov Co-crystallization experiments with halogen bond acceptors could yield ordered structures whose architecture is dictated by these specific interactions, providing fundamental insights into supramolecular chemistry. nih.gov

Chromatographic Methods for Purity Assessment and Separation

The purity assessment and separation of this compound and its derivatives are critical for ensuring the quality and reliability of research and industrial applications. Chromatographic techniques are powerful tools for achieving high-purity separation and for the qualitative and quantitative analysis of these compounds. The choice of chromatographic method depends on the specific properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating oligoethylene glycol derivatives based on their hydrophobicity.

Detailed research has demonstrated the successful separation of polyethylene (B3416737) glycol (PEG) homologs using core-shell C18 columns. mdpi.com This approach can achieve baseline separation of PEG oligomers up to a molar weight of at least 5000 g/mol , indicating its suitability for the analysis of this compound. mdpi.com The retention of PEG derivatives is influenced by the degree of polymerization, temperature, and the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com For instance, a study on monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates utilized a conventional reverse-phase octadecyl-modified silica (B1680970) column with an isocratic water-methanol system to achieve complete resolution of oligomers. rsc.org

Size-exclusion chromatography (SEC) is another HPLC mode that has been effectively used for the separation of PEG derivatives. A study described the use of a TSK-GEL G4000PW(XL) column to separate PEG and its amino-substituted derivatives, where ion-exchange interactions and size exclusion were the primary retention mechanisms. nih.gov

Table 1: HPLC Methods for the Analysis of Oligoethylene Glycol Derivatives

| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Size-Exclusion Chromatography |

| Stationary Phase | Core-shell C18 | TSK-GEL G4000PW(XL) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Low ionic strength buffer (e.g., aqueous solution with added salt) |

| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (for derivatives with chromophores) | Refractive Index (RI) |

| Principle of Separation | Hydrophobicity | Molecular Size and Ion-Exchange Interactions |

| Application | Separation of homologs, purity assessment | Separation of derivatives with different functional groups |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For oligoethylene glycol derivatives, GC analysis can be challenging due to their relatively low volatility and the presence of polar functional groups which can lead to peak tailing on traditional columns. However, with appropriate column selection and derivatization, GC can be a powerful tool for purity assessment.

The analysis of impurities in ethylene glycols has been effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). gcms.cz This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the characterization of trace impurities. For the analysis of glycols and diols, a modified polyethylene glycol phase with acidic functional groups can act as a tailing inhibitor for these active analytes. Alternatively, a non-polar poly(dimethylsiloxane) phase can be used to minimize strong interactions with the polar hydroxyl groups, although this may result in reduced retention.

A study on the quantitation of ethylene and diethylene glycol in pharmaceutical syrups utilized GC-tandem mass spectrometry (GC-MS/MS), which offers enhanced selectivity compared to conventional GC-MS. nih.gov This method demonstrated high sensitivity with a detection limit of 400 ng/mL for both analytes. nih.gov

Table 2: GC Methods for the Analysis of Ethylene Glycol Derivatives

| Parameter | Method 1: Polar Column | Method 2: Non-Polar Column |

| Stationary Phase | Modified Polyethylene Glycol (e.g., SPB-1000) | Poly(dimethylsiloxane) (e.g., Equity-1) |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Principle of Separation | Polarity and Boiling Point | Boiling Point |

| Key Feature | Good retention for polar analytes, may require modification to reduce tailing. | Reduced interaction and peak tailing for polar analytes, lower retention. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity monitoring of chemical reactions. For oligoethylene glycol derivatives, TLC can be used to quickly assess the progress of a synthesis or to identify the presence of impurities.

In the synthesis of fullerene derivatives with oligoethylene glycol side chains, analytical TLC was performed on silica gel plates and visualized under UV light. rsc.org Another study describes a TLC method for the complete resolution of ethylene glycol oligomers up to a chain length of fourteen units on silica gel G plates using an ethyl acetate/methanol/water solvent system. nih.gov This demonstrates the capability of TLC to separate oligomers based on their chain length. For compounds that are not UV active, visualization can be achieved by staining with reagents such as iodine vapor or permanganate (B83412) solution. iosrphr.org

Table 3: TLC Methods for the Analysis of Oligoethylene Glycol Derivatives

| Parameter | Method 1: General Purity Check | Method 2: Oligomer Separation |

| Stationary Phase | Silica gel 60/kieselguhr F254 | Silica gel G |

| Mobile Phase | Toluene/Ethyl Acetate (4:1) rsc.org | Ethyl Acetate/Methanol/Water |

| Visualization | UV light | Staining (e.g., Iodine, Permanganate) |

| Application | Monitoring reaction progress and detecting UV-active impurities. rsc.org | Separation and identification of individual oligomers. nih.gov |

Theoretical and Computational Investigations of 1,14 Diiodo 3,6,9,12 Tetraoxatetradecane

Electronic Structure and Bonding Analysis

The electronic structure of 1,14-diiodo-3,6,9,12-tetraoxatetradecane is fundamentally shaped by the interplay of its constituent atoms and their bonding arrangements. A theoretical examination reveals a landscape of covalent bonds with varying polarities and the potential for significant non-covalent interactions.

Nature of Carbon-Iodine Bonds and Ether Linkages

The carbon-iodine (C-I) bonds in this compound are a key feature of its electronic landscape. The C-I bond is known to be relatively weak and highly polarizable. researchgate.net This is due to the large size of the iodine atom and the significant difference in electronegativity between carbon and iodine. The lability of the carbon-iodine bond makes it susceptible to cleavage, a property that is often exploited in chemical synthesis. researchgate.netnih.gov

The ether linkages (C-O-C) within the tetraoxatetradecane backbone are characterized by strong, polar covalent bonds. The oxygen atoms, being highly electronegative, draw electron density from the adjacent carbon atoms. This results in a molecule with localized regions of partial negative charge on the oxygen atoms and partial positive charge on the carbon atoms. This charge distribution is crucial in determining the molecule's conformational preferences and its interactions with other molecules.

A comparative analysis of the key bonding parameters, based on typical values from computational studies of similar structures, is presented in Table 1.

Table 1: Typical Bond Parameters

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-I | 2.14 | 57 |

| C-O | 1.43 | 85.5 |

| C-C | 1.54 | 83-85 |

Note: The values presented are generalized from computational chemistry databases and may vary based on the specific computational method and basis set used.

Investigation of Halogen Bonding Interactions within the Compound and its Complexes

A significant aspect of the electronic structure of this compound is the potential for halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net In the case of the C-I bond, the electron density is not uniformly distributed around the iodine atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, opposite to the C-I bond. researchgate.net

This σ-hole can interact favorably with electron-rich sites, such as the lone pairs of the oxygen atoms in the ether linkages of the same or neighboring molecules. rsc.orgacs.org These C-I•••O interactions can play a significant role in the crystal packing of this and related compounds. rsc.org The strength and directionality of these halogen bonds are a subject of considerable research in crystal engineering and supramolecular chemistry. mdpi.comresearchgate.netnsf.gov

Computational studies on similar systems have elucidated the nature of these interactions, revealing that they can be comparable in strength to conventional hydrogen bonds. researchgate.net The geometry of the halogen bond is typically linear, with the C-I•••O angle approaching 180°.

Conformational Analysis and Flexibility Studies

The tetraethylene glycol backbone of this compound imparts significant conformational flexibility to the molecule. Understanding the accessible conformations and the energy landscape of their interconversion is crucial for predicting its physical and chemical properties.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules. mdpi.comnih.gov For a molecule like this compound, these simulations can provide insights into the preferred dihedral angles of the C-C and C-O bonds within the polyether chain.

Studies on analogous ethylene (B1197577) glycol chains have shown a preference for a gauche conformation around the O-C-C-O dihedral angles, which is stabilized by intramolecular hydrogen bonding-like interactions in the parent diol. researchgate.netchemrxiv.org In the case of the diiodo derivative, the terminal iodo groups and the potential for intramolecular halogen bonding could influence the conformational preferences. MD simulations can model the dynamic behavior of the molecule in different environments, such as in the gas phase or in various solvents, revealing how intermolecular interactions affect its shape. nih.gov

Potential Energy Surface Mapping

A more detailed understanding of the molecule's flexibility can be obtained by mapping its potential energy surface (PES). mdpi.com This involves systematically varying key dihedral angles and calculating the corresponding energy of the molecule using quantum mechanical methods. The resulting map reveals the low-energy conformations (local minima) and the energy barriers for transitioning between them (saddle points).

For this compound, the PES would likely be complex, with multiple low-energy conformers corresponding to different arrangements of the polyether chain. The global minimum energy conformation would represent the most stable structure of the isolated molecule. The insights gained from PES mapping are essential for understanding the molecule's behavior in different physical states and its ability to bind to other molecules.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. researchgate.netnih.govmdpi.com For this compound, computational methods can be used to identify the most likely sites for chemical attack and to model the transition states of potential reactions.

The polarizable C-I bonds are expected to be the primary sites of reactivity. For instance, in nucleophilic substitution reactions, the carbon atom attached to the iodine would be the electrophilic center. Computational models can be used to calculate the activation energies for reactions with various nucleophiles, providing a quantitative measure of the molecule's reactivity.

Furthermore, the ether oxygens, with their lone pairs of electrons, can act as Lewis basic sites, coordinating to cations or participating in acid-base chemistry. The study of reaction mechanisms using computational methods involves locating the transition state structures and calculating the reaction energy profiles. This provides a step-by-step understanding of how reactants are converted into products, which is invaluable for designing new synthetic routes and for understanding the underlying principles of chemical reactivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene glycol |

Modeling of Intermolecular Interactions in Supramolecular Assemblies

Detailed research findings and data tables concerning the modeling of intermolecular interactions in supramolecular assemblies of this compound cannot be provided at this time. Extensive searches for computational studies, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, or other theoretical models focused on this specific compound, have yielded no results.

While the principles of halogen bonding and other non-covalent interactions are well-established and have been computationally explored for a wide array of other diiodo compounds, these general principles cannot be directly extrapolated to provide specific, quantitative data for this compound without dedicated computational analysis. Such an analysis would be necessary to determine key parameters that govern the formation and stability of its potential supramolecular structures.

Due to the absence of specific research, no data is available to construct the requested interactive data tables that would typically detail these computational findings. Further theoretical and computational investigation is required to elucidate the nature and strength of the intermolecular forces at play in the supramolecular chemistry of this compound.

Applications of 1,14 Diiodo 3,6,9,12 Tetraoxatetradecane As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The terminal iodide groups on 1,14-diiodo-3,6,9,12-tetraoxatetradecane function as excellent leaving groups in nucleophilic substitution reactions. This reactivity is harnessed to fabricate sophisticated organic structures, including functionalized polyethers and complex host molecules for ion recognition.

Fabrication of Functionalized Polyether Derivatives

This compound is a prime substrate for the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen-carbon bonds. youtube.commasterorganicchemistry.com In this type of reaction, the diiodo compound acts as a dielectrophile. When reacted with an alkoxide, the nucleophilic oxygen atom displaces the iodide ion in a classic SN2 mechanism. masterorganicchemistry.comyoutube.com

By employing different nucleophiles, a variety of functionalized derivatives can be achieved. For instance, reaction with a monofunctional alcohol (after its conversion to an alkoxide) would yield a polyether chain with new terminal groups. More complex structures can be built by reacting it with difunctional nucleophiles, such as diols or bisphenols, leading to chain extension and the formation of higher molecular weight polyethers. The SN2 nature of the reaction ensures that it proceeds most efficiently with primary alkyl halides like this compound. masterorganicchemistry.com

Construction of Macrocyclic and Supramolecular Hosts for Cation Complexation

A significant application of this compound is in the synthesis of macrocyclic polyethers, commonly known as crown ethers. vt.edu These molecules are renowned for their ability to selectively bind specific cations within their central, hydrophilic cavity. taylorfrancis.comjetir.orgmdpi.com The synthesis typically involves a templated macrocyclization reaction, which is a variation of the Williamson ether synthesis. nih.gov

In a representative synthesis, the diiodo compound is reacted with a diol, such as another polyethylene (B3416737) glycol or a substituted catechol, in the presence of a base (e.g., K2CO3, NaH). vt.edu The base deprotonates the diol to form a more reactive dialkoxide, which then displaces the iodide ions on two separate molecules of the diiodo precursor, or in an intramolecular fashion, to form the cyclic structure. The presence of a suitable cation (the "template ion") during the reaction can promote the formation of the macrocycle by organizing the reacting molecules. nih.gov

The flexible tetraoxatetradecane segment derived from the starting material provides a series of oxygen donor atoms that are crucial for coordinating with the guest cation. jetir.org The size of the macrocyclic ring, and thus its cation selectivity, can be precisely controlled by choosing the appropriate diol for the cyclization reaction. These crown ethers are foundational in the field of supramolecular chemistry and have applications in phase-transfer catalysis and ion sensing. jetir.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Typical Solvent | Product Type |

| This compound | Catechol | K2CO3 | DMF / Acetonitrile (B52724) | Dibenzo-crown ether |

| This compound | Resorcinol | NaH | DMF | Bis(meta-phenylene) crown ether |

| This compound | Triethylene Glycol | Cs2CO3 | Acetonitrile | Aliphatic crown ether |

Table 1: Representative reaction components for the synthesis of macrocyclic hosts using this compound. Conditions are generalized from typical Williamson ether cyclization procedures. vt.edu

Role in Polymer Chemistry as a Functional Monomer Precursor

In polymer science, this compound serves as a key intermediate for creating monomers used in step-growth polymerization. Its conversion into other bifunctional derivatives, such as diols or diacrylates, allows for the incorporation of the flexible and hydrophilic polyether segment into various polymer backbones.

Intermediate for Diacrylate Monomers (e.g., 3,6,9,12-Tetraoxatetradecane-1,14-diyl Diacrylate)

While not a direct reaction, this compound is a logical precursor to 3,6,9,12-tetraoxatetradecane-1,14-diol (also known as pentaethylene glycol). matrix-fine-chemicals.com This conversion can be achieved via nucleophilic substitution with a hydroxide (B78521) source. The resulting diol is a stable, bifunctional monomer in its own right and is the direct precursor to the corresponding diacrylate.

To synthesize 3,6,9,12-Tetraoxatetradecane-1,14-diyl Diacrylate, the diol is reacted with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). The base neutralizes the HCl byproduct generated during the esterification. The resulting diacrylate monomer is a valuable crosslinking agent in the production of hydrogels, coatings, and adhesives, where the tetraoxatetradecane chain imparts flexibility to the final polymer network.

Building Block for Poly(ether-ester)s and Related Polymer Architectures

Poly(ether-ester)s are an important class of thermoplastic elastomers that combine the flexibility of polyethers with the strength of polyesters. This compound can be utilized as a starting material to create the soft, amorphous polyether block for these copolymers.

The synthesis involves first converting the diiodo compound to its corresponding diol, 3,6,9,12-tetraoxatetradecane-1,14-diol. matrix-fine-chemicals.com This polyether diol is then used as a macro-monomer in a polycondensation reaction with a dicarboxylic acid (or a more reactive derivative like a diacyl chloride or diester) and often a short-chain diol that acts as a chain extender. The resulting polymer has alternating blocks of rigid polyester (B1180765) segments and flexible polyether segments, providing a unique combination of mechanical properties. osti.govresearchgate.net The length and composition of these blocks can be tuned to control the final properties of the material, such as its elasticity and thermal behavior. researchgate.net

Synthesis of Specialized Molecular Probes and Sensors

The unique ion-binding properties of macrocycles derived from this compound make them excellent platforms for the development of molecular sensors. Crown ethers synthesized from this building block can be further functionalized to create systems that signal the presence of specific cations. jetir.org

For example, a crown ether can be synthesized with a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) attached to its framework. When the crown ether binds a target cation, the conformation of the macrocycle changes. This change can alter the electronic environment of the attached signaling unit, resulting in a detectable change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). Such sensors are highly valuable in analytical chemistry for the detection and quantification of metal ions in environmental and biological samples. jetir.org

Precursor for Fluorescent Chemosensors

The flexible and ion-coordinating tetraethylene glycol backbone of this compound makes it a suitable precursor for the synthesis of crown ether-like structures that can serve as ionophores in fluorescent chemosensors. By reacting the terminal iodo groups with appropriate aromatic or heterocyclic fluorophores, it is possible to create molecules that exhibit changes in their fluorescence properties upon binding to specific metal cations.

The general principle behind these chemosensors involves the chelation of a metal ion within the polyether chain, which in turn influences the electronic properties of the attached fluorophores. This interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for the detection and quantification of the target ion. The selectivity of such sensors can be tuned by modifying the size of the polyether cavity and the nature of the fluorophore. While the synthesis of fluorescent chemosensors from oligoethylene glycol derivatives is a well-established field, specific research detailing the direct use of this compound for this purpose is not extensively documented in the reviewed literature. However, the fundamental reactivity of the compound suggests its high potential in this area.

Table 1: Potential Components for Fluorescent Chemosensors Derived from this compound

| Component | Function | Example Precursors to React with the Diiodo Compound |

| Ionophore | Binds to the target metal ion | The 3,6,9,12-tetraoxatetradecane backbone itself |

| Fluorophore | Provides the fluorescent signal | Coumarin, fluorescein, rhodamine, pyrene (B120774) derivatives with nucleophilic groups |

| Spacer | Links the ionophore and fluorophore | Not always necessary, as the fluorophore can be directly attached |

Development of Ligands for Metal Coordination and Catalysis

The oxygen atoms within the 3,6,9,12-tetraoxatetradecane chain can act as donor atoms for metal coordination, making this compound a useful starting material for the synthesis of novel ligands. By replacing the terminal iodo groups with other coordinating moieties, a wide variety of polydentate ligands can be prepared. These ligands can then be used to form stable complexes with a range of metal ions, which may find applications in catalysis.

For instance, the introduction of nitrogen- or phosphorus-containing groups at the ends of the polyether chain can lead to ligands with enhanced coordination capabilities and tunable electronic and steric properties. The resulting metal complexes could potentially catalyze a variety of organic transformations, with the polyether backbone influencing the solubility, stability, and activity of the catalytic center. While the development of ligands from oligoethylene glycols is a broad area of research, specific studies detailing the synthesis and catalytic applications of ligands derived directly from this compound are not prominent in the available literature.

Table 2: Potential Ligand Types from this compound

| Ligand Type | Potential Coordinating End Groups | Potential Metal Ions | Potential Catalytic Applications |

| Diphosphine | -PR₂ | Palladium, Rhodium, Nickel | Cross-coupling reactions, hydrogenation |

| Diamine | -NR₂ | Copper, Ruthenium, Iron | Oxidation, reduction, polymerization |

| Dithioether | -SR | Gold, Silver, Mercury | Lewis acid catalysis |

Foundation for Complex Molecular Machines and Devices (e.g., Catenanes, Rotaxanes)

A significant and well-documented application of this compound is in the synthesis of mechanically interlocked molecules, such as catenanes and rotaxanes. These molecules are key components in the development of molecular machines, which can perform specific functions in response to external stimuli.

One of the seminal works in this field was conducted by Jean-Pierre Sauvage and his research group, who utilized this compound in their template-directed synthesis of a cmu.educatenane. nih.gov In this approach, two phenanthroline-based ligands are coordinated to a copper(I) ion, which acts as a template, arranging the ligands in a perpendicular fashion. The terminal hydroxyl groups of the phenanthroline ligands are then reacted with this compound in a double Williamson ether synthesis. This reaction closes the loop, forming a second, interlocked ring that threads through the first, resulting in the formation of the cmu.educatenane. nih.gov The copper(I) ion can then be removed to yield the metal-free catenane. cmu.edu

This elegant synthesis demonstrated the power of template-directed approaches in constructing complex molecular architectures and highlighted the utility of this compound as a flexible and efficient cyclizing agent. The resulting catenanes exhibit unique topological properties and can be designed to undergo controlled rotational motion of one ring relative to the other, a fundamental requirement for the operation of molecular motors and switches.

Table 3: Key Reagents in the Synthesis of a cmu.eduCatenane

| Reagent | Role in the Synthesis |

| Copper(I) ion | Template, organizes the phenanthroline ligands |

| 2,9-Diphenyl-1,10-phenanthroline derivative | Forms the first ring and coordinates to the copper ion |

| This compound | Acts as the cyclizing agent to form the second, interlocked ring |

| Cesium carbonate | Base for the Williamson ether synthesis |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

1,14-Diiodo-3,6,9,12-tetraoxatetradecane, a derivative of tetraethylene glycol, has been recognized primarily as a valuable bifunctional building block in synthetic chemistry. Research has centered on its utility as a flexible linker and a precursor for a variety of more complex molecules, owing to the reactivity of its terminal carbon-iodine bonds.

Methodological advancements have largely focused on the efficient synthesis of this compound and its subsequent conversion into other functional derivatives. The most common synthetic route involves a two-step process starting from the readily available and inexpensive tetraethylene glycol. This typically involves an initial conversion of the terminal hydroxyl groups to a better leaving group, such as a tosylate or mesylate, followed by a nucleophilic substitution with an iodide salt, often sodium iodide in a polar aprotic solvent like acetone (B3395972) (a Finkelstein reaction).

Key research findings have highlighted the versatility of the diiodo- derivative in nucleophilic substitution reactions. The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This has been exploited to introduce various functionalities, including azides, amines, and thiols, thereby creating heterobifunctional oligo(ethylene glycol) linkers. nih.gov These linkers are crucial in bioconjugation chemistry for attaching molecules to proteins, peptides, or surfaces. rsc.org

Another significant area of research has been its application in the synthesis of macrocycles, including crown ethers and their aza-analogs. The tetraethylene glycol backbone provides a suitable scaffold for creating a cavity that can selectively bind with various cations. The diiodo- functionality allows for cyclization reactions with dinucleophiles, such as diamines or diols, to form the macrocyclic structure.

Recent studies have also explored the use of tetraethylene glycol-based polymers, for which this compound can serve as a monomer or cross-linking agent, in specialized applications like the capture of radioactive iodine species. rsc.org

| Property | Value |

| Molecular Formula | C10H20I2O4 |

| Molecular Weight | 458.07 g/mol |

| IUPAC Name | 1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |

| CAS Number | 76871-59-5 |

Emerging Research Frontiers in the Chemistry of this compound

The future research landscape for this compound is expanding from its traditional role as a simple linker to more sophisticated applications in materials science, supramolecular chemistry, and nanomedicine.

Advanced Polymeric Materials: An emerging frontier is the development of novel polymers with precisely controlled architectures. The diiodo- compound can be utilized in living polymerization techniques to create well-defined block copolymers. The oligoethylene glycol units impart hydrophilicity and biocompatibility, making these polymers attractive for biomedical applications. mdpi.com Research is moving towards creating "smart" polymers that can respond to external stimuli such as pH, temperature, or light, where the tetraethylene glycol backbone can be functionalized to incorporate responsive moieties.

Supramolecular Assemblies: There is growing interest in using this and similar molecules to construct complex supramolecular structures. The tetraethylene glycol chain is known to interact with certain guest molecules and can be a key component in the formation of rotaxanes and catenanes. The terminal iodide groups offer reactive sites for stoppering or interlocking molecular components. These assemblies have potential applications in molecular machines and sensors.

Drug Delivery Systems: The use of oligo(ethylene glycol) linkers in drug delivery is a burgeoning field. foxchase.org this compound can be a precursor to linkers used in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles. The length and flexibility of the tetraethylene glycol chain can influence the solubility, stability, and pharmacokinetic profile of the drug conjugate. Future work will likely focus on optimizing these linkers for specific therapeutic applications. seximmune.com

Surface Modification: Modifying surfaces with oligo(ethylene glycol) derivatives is a well-established method to prevent non-specific protein adsorption, a critical requirement for biomedical implants and biosensors. nih.gov The diiodo- compound provides a means to covalently attach these antifouling layers to various substrates through surface-initiated polymerization or by reaction with surface-bound functional groups. Research is directed towards creating more robust and long-lasting antifouling surfaces.

Challenges and Opportunities in Harnessing its Reactivity for Novel Materials and Systems

While this compound is a versatile molecule, there are challenges and opportunities associated with its use.

Challenges:

Synthetic Control: While the synthesis is generally straightforward, achieving high purity can be challenging due to the potential for side reactions, such as elimination, especially when using stronger bases in subsequent reactions. The purification of the final product often requires chromatographic techniques, which can be difficult to scale up.

Reactivity and Stability: The carbon-iodine bond, while reactive, can also be a point of instability. The compound can be sensitive to light and may degrade over time, releasing iodine. This requires careful handling and storage. In some applications, the lability of the iodide leaving group can lead to unwanted side reactions.

Competition in Bifunctional Reactions: In reactions where the diiodo- compound is intended to act as a linker between two different molecules, there is always the challenge of controlling the stoichiometry to avoid the formation of homodimers. In polymerization reactions, achieving high molecular weight polymers can be difficult if the stoichiometry of the reactants is not precisely controlled.

Opportunities:

Green Chemistry Approaches: There is an opportunity to develop more environmentally friendly synthetic methods for this compound and its derivatives. This could involve the use of enzymatic catalysis or greener solvents to reduce the environmental impact of the synthesis. researchgate.net

Combinatorial Chemistry: The bifunctional nature of this compound makes it an ideal candidate for use in combinatorial chemistry to generate libraries of new compounds. By reacting it with a diverse set of nucleophiles, a wide range of new materials and potential drug candidates can be rapidly synthesized and screened.

Development of Theranostics: The tetraethylene glycol backbone is well-suited for the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. The diiodo- compound could serve as a scaffold to attach both a therapeutic agent and an imaging moiety, such as a fluorophore or a radionuclide.

Advanced Functional Materials: There is significant potential to use this molecule as a building block for advanced materials with tailored properties. For example, incorporating it into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique porosity and guest-binding properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,14-Diiodo-3,6,9,12-tetraoxatetradecane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor like ethyl 14-chloro-3,6,9,12-tetraoxatetradecanoate ( ), replacing chloride with iodide. Optimize solvent polarity (e.g., DMF or acetone) to enhance iodine nucleophilicity. Control temperature (40–60°C) to avoid side reactions. Monitor reaction progress via TLC or GC-MS. Yield improvements require stoichiometric excess of NaI and inert atmosphere to prevent iodine oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use and NMR to confirm ether backbone structure and iodinated termini. IR spectroscopy identifies C-O-C stretches (~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+Na] at m/z ~600). For iodine localization, X-ray crystallography is ideal but requires high-purity crystals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential iodine release. Store in amber vials under nitrogen to prevent light/oxygen degradation. Follow protocols for halogenated compounds: avoid contact with metals, work in a fume hood, and dispose via halogen waste streams. Refer to safety frameworks in and for spill management .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to test variables: temperature (40°C vs. 60°C), solvent (DMF vs. acetone), and NaI stoichiometry (1.2 eq vs. 2.0 eq). Use ANOVA to identify significant factors. For example, higher NaI excess may dominate yield improvements, while solvent choice affects reaction rate. Replicate trials to minimize noise ( ) .

Q. How should researchers resolve contradictions in stability data for iodinated polyethers?

- Methodological Answer : Cross-validate stability assays (TGA, DSC, accelerated aging) under controlled humidity/temperature. Compare degradation products via LC-MS with structurally similar compounds (e.g., fluorinated analogs in ). If discrepancies persist, re-examine synthetic purity or consider matrix effects (e.g., solvent residues). Theoretical frameworks ( ) guide hypothesis refinement .

Q. What theoretical frameworks support studying this compound’s supramolecular interactions?

- Methodological Answer : Link research to host-guest chemistry (e.g., crown ether analogs in ) or halogen-bonding theories. Use density functional theory (DFT) to model iodine’s electron-deficient regions. Experimental validation via titration calorimetry (ITC) or NMR quantifies binding constants. Align with ’s emphasis on theory-driven experimental design .

Q. How can AI-driven tools enhance experimental design for derivatives of this compound?

- Methodological Answer : Implement COMSOL Multiphysics or machine learning (ML) models to predict solvent compatibility or reaction pathways. Train ML on datasets of polyether iodination (e.g., kinetics from ). AI-guided "smart labs" ( ) automate parameter adjustments, reducing trial iterations. Validate predictions with small-scale experiments .

Methodological Considerations Table

| Research Stage | Key Tools/Techniques | References |

|---|---|---|

| Synthesis | Factorial design, GC-MS, inert atmosphere | |

| Characterization | HRMS, X-ray crystallography, NMR | |

| Stability | TGA, DSC, LC-MS | |

| Theory | DFT, host-guest models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.